

Butacetin: A Technical Whitepaper on its Synthesis and Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butacetin*

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Abstract

Butacetin, also known as 4'-tert-butoxyacetanilide, is an organic compound with recognized analgesic and antidepressant properties.^[1] This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of **Butacetin**. It details the prevalent commercial synthesis route, presents key physicochemical data in a structured format, and includes detailed experimental protocols. Visual diagrams created using the DOT language illustrate the synthesis pathway, experimental workflow, and a conceptual model of its pharmacological action to facilitate a comprehensive understanding for research and development purposes.

Discovery and Historical Context

Butacetin, chemically N-[4-(1,1-Dimethylethoxy)phenyl]acetamide, was first described in scientific literature in 1954 by Bowden and Green in the Journal of the Chemical Society.^[2] It was developed as an analgesic (pain-killing) agent and has also been noted for its antidepressant effects. The compound was trademarked as "Tromal" by Burroughs Wellcome.^[3] While its use has been largely superseded by other agents, its study remains relevant for understanding the structure-activity relationships of anilide analgesics.

Physicochemical Properties

Butacetin is a member of the acetamide and anilide families of organic compounds.[3] Its core chemical and physical properties are summarized below. A notable discrepancy exists in the reported melting point, which may be attributable to different polymorphic forms or purity levels in the measured samples.

Table 1: Physicochemical Data for **Butacetin**

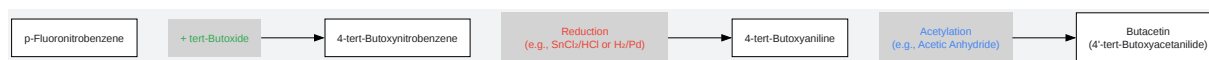
Property	Value	Source(s)
IUPAC Name	N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide	PubChem[3]
CAS Number	2109-73-1	GSRS[4]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	PubChem[3]
Molecular Weight	207.27 g/mol	PubChem[3]
Appearance	Plates or off-white to yellow crystalline powder	J. Chem. Soc., 1954
Melting Point	130 °C	J. Chem. Soc., 1954
100-114 °C (lit.)	ChemicalBook[1]	
Synonyms	4'-tert-butoxyacetanilide, Tromal, BW 63-90, NSC-106564	PubChem[3]

Synthesis of Butacetin

The most commonly cited commercial synthesis of **Butacetin** begins with p-fluoronitrobenzene. [5][6] The synthesis proceeds in three main stages: nucleophilic aromatic substitution, reduction of the nitro group, and finally, N-acetylation.

Synthesis Pathway Overview

The overall transformation involves converting p-fluoronitrobenzene into the final **Butacetin** product through a multi-step chemical sequence.



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Caption: Chemical synthesis pathway of **Butacetin** from p-fluoronitrobenzene.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of **Butacetin**.

Step 1: Synthesis of 4-tert-Butoxynitrobenzene (Nucleophilic Aromatic Substitution)

- Objective: To substitute the fluorine atom of p-fluoronitrobenzene with a tert-butoxy group.
- Reagents: p-Fluoronitrobenzene, potassium tert-butoxide, and a suitable aprotic polar solvent (e.g., Dimethylformamide - DMF).
- Procedure:
 1. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium tert-butoxide in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
 2. Slowly add p-fluoronitrobenzene to the solution. The reaction is exothermic.
 3. Heat the reaction mixture gently (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
 4. Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
 5. Filter the crude 4-tert-butoxynitrobenzene, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-tert-Butoxyaniline (Nitro Group Reduction)

- Objective: To reduce the nitro group of 4-tert-butoxynitrobenzene to an amine.

- Reagents: 4-tert-Butoxynitrobenzene, Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), concentrated Hydrochloric acid (HCl), and Sodium hydroxide (NaOH).
- Procedure:
 1. Suspend 4-tert-butoxynitrobenzene in ethanol in a round-bottom flask.
 2. Add a solution of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in concentrated HCl portion-wise while stirring. The reaction is highly exothermic and may require an ice bath to maintain control.^[7]
 3. After the addition is complete, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).
 4. Cool the reaction mixture and neutralize it by slowly adding a concentrated NaOH solution until the solution is strongly basic ($\text{pH} > 10$). This will precipitate tin salts.
 5. Extract the product, 4-tert-butoxyaniline, into an organic solvent such as ethyl acetate or diethyl ether.
 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine.

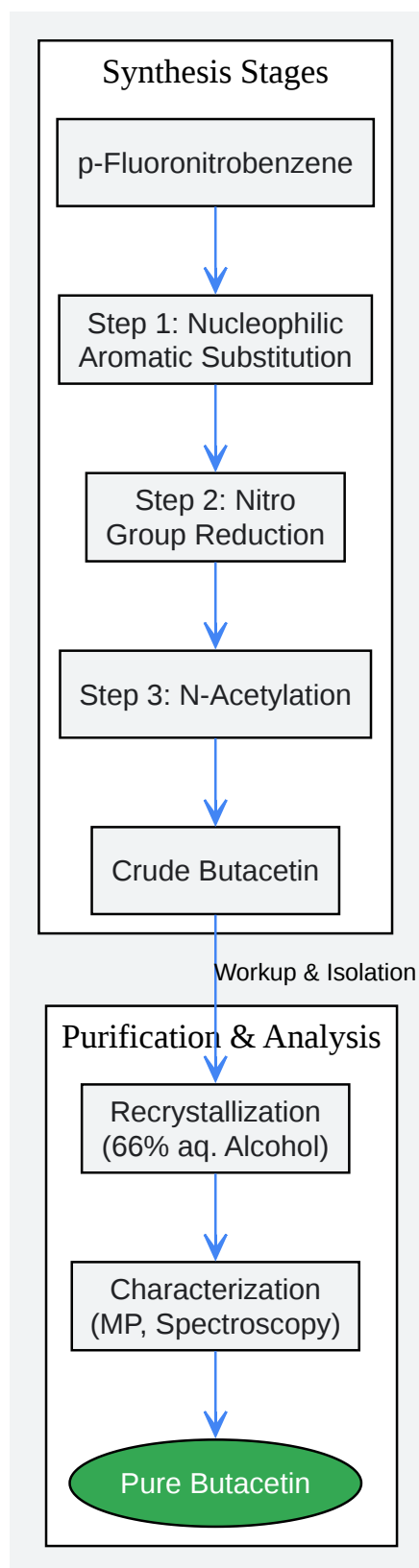
Step 3: Synthesis of **Butacetin** (N-Acetylation)

- Objective: To acetylate the amino group of 4-tert-butoxyaniline to form the final amide product.
- Reagents: 4-tert-Butoxyaniline, Acetic anhydride, and a base catalyst (e.g., pyridine or sodium acetate) in a suitable solvent (e.g., acetic acid or dichloromethane).
- Procedure:
 1. Dissolve 4-tert-butoxyaniline in the chosen solvent in a flask.
 2. Add acetic anhydride (and the catalyst, if used) to the solution.
 3. Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.

4. Monitor the reaction for the disappearance of the starting amine by TLC.
5. Once complete, pour the reaction mixture into cold water to precipitate the crude **Butacetin**.
6. Filter the solid product, wash thoroughly with water, and dry.
7. Purify the crude **Butacetin** by recrystallization, reportedly from 66% aqueous alcohol, to obtain pure crystalline plates.

Experimental Workflow

The overall process from starting materials to the final, purified product follows a standard synthetic chemistry workflow.



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Caption: General experimental workflow for the synthesis and purification of **Butacetin**.

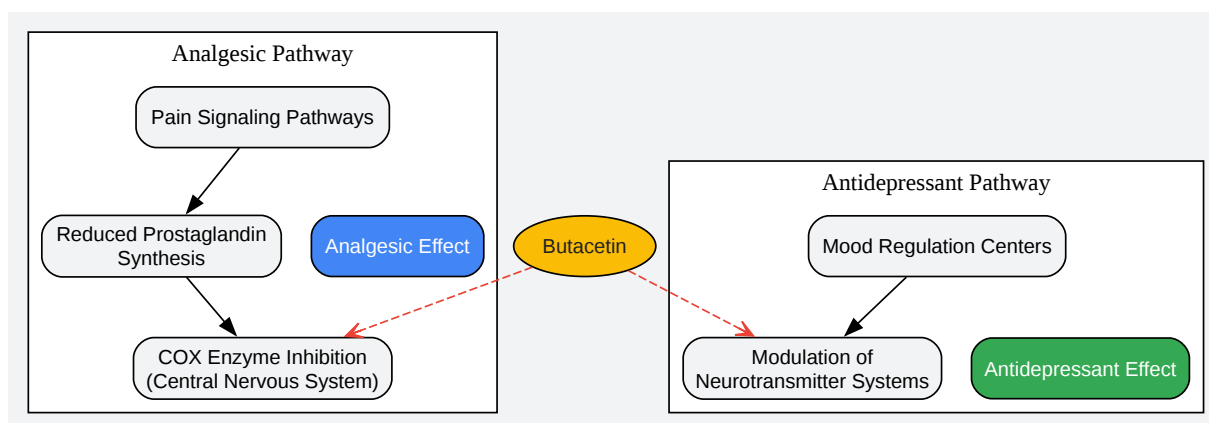
Pharmacological Profile

Butacetin is classified as a non-narcotic analgesic and an antidepressant. While detailed modern pharmacological studies are scarce, its mechanism can be inferred from its chemical structure, which is related to other well-known anilide analgesics like phenacetin and paracetamol (acetaminophen).

- **Analgesic Action:** The analgesic effect of anilides is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.^[8] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.^[8]
- **Antidepressant Action:** The mechanism behind its antidepressant activity is less clear. However, many drugs with antidepressant properties are known to modulate neurotransmitter systems (e.g., serotonin, norepinephrine).^[9] Furthermore, a complex relationship exists where some antidepressants exhibit analgesic properties, suggesting an overlap in central pain and mood regulation pathways.^{[9][10]}

Conceptual Signaling Pathway

The following diagram illustrates a high-level conceptual model of **Butacetin's** dual pharmacological effects.



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Caption: Conceptual diagram of **Butacetin**'s dual pharmacological actions.

Conclusion

Butacetin is a historically significant compound that exemplifies the anilide class of analgesics. Its synthesis from p-fluoronitrobenzene is a robust and well-documented process involving fundamental organic reactions. While its clinical use has diminished, the study of its synthesis and dual analgesic/antidepressant activities continues to offer valuable insights for medicinal chemists and pharmacologists engaged in the development of novel therapeutics for pain and mood disorders. Further research into its precise molecular targets could elucidate the mechanisms linking central pain and depression pathways.

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- To cite this document: BenchChem. [Butacetin: A Technical Whitepaper on its Synthesis and Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1208508#butacetin-synthesis-and-discovery\]](https://www.benchchem.com/product/b1208508#butacetin-synthesis-and-discovery)

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